Cas no 950474-81-4 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide)

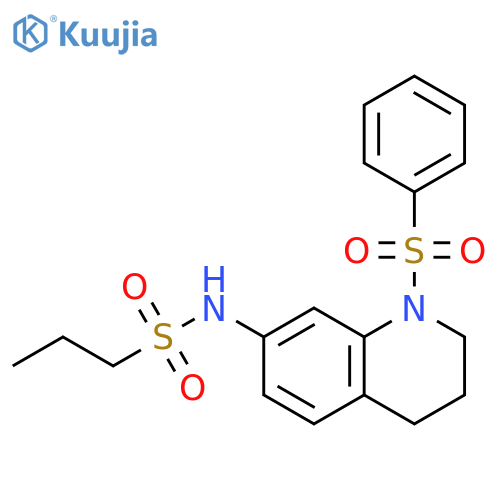

950474-81-4 structure

商品名:N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide

CAS番号:950474-81-4

MF:C18H22N2O4S2

メガワット:394.508282184601

CID:5517254

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-Propanesulfonamide, N-[1,2,3,4-tetrahydro-1-(phenylsulfonyl)-7-quinolinyl]-

- N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide

-

- インチ: 1S/C18H22N2O4S2/c1-2-13-25(21,22)19-16-11-10-15-7-6-12-20(18(15)14-16)26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3

- InChIKey: NJJLWRBKDQCCAQ-UHFFFAOYSA-N

- ほほえんだ: C(S(NC1=CC2=C(C=C1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)=O)CC

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2052-0003-10μmol |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-2mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-3mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-4mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-25mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-30mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-15mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-1mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-20mg |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2052-0003-2μmol |

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propane-1-sulfonamide |

950474-81-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

950474-81-4 (N-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropane-1-sulfonamide) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 624-75-9(Iodoacetonitrile)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量